Cas no 2680666-02-6 (tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate)

tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate structure
2680666-02-6 structure
Product Name:tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate
CAS No:2680666-02-6
MF:C13H13BrClN3O3
MW:374.617621183395
CID:5621020
PubChem ID:165931857
Update Time:2025-07-17

tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamate
    • 2680666-02-6
    • EN300-28301306
    • tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate
    • Inchi: 1S/C13H13BrClN3O3/c1-13(2,3)21-12(19)16-11-18-17-10(20-11)8-5-4-7(14)6-9(8)15/h4-6H,1-3H3,(H,16,18,19)
    • InChI Key: IRDCYGDUEOVIKU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)C1=NN=C(NC(=O)OC(C)(C)C)O1

Computed Properties

  • Exact Mass: 372.98288g/mol
  • Monoisotopic Mass: 372.98288g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 77.2Ų

tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate Pricemore >>

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tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate Related Literature

Additional information on tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate

Introduction to tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate (CAS No. 2680666-02-6)

tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate (CAS No. 2680666-02-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and structural versatility. The unique combination of functional groups in this molecule, including the tert-butyl carbamate and the 4-bromo-2-chlorophenyl substituent, makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

The chemical structure of tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate is characterized by a central 1,3,4-oxadiazole ring linked to a tert-butyl carbamate moiety and a substituted phenyl group. The presence of the bromine and chlorine atoms on the phenyl ring imparts specific electronic and steric properties that can influence the compound's reactivity and biological activity. These features make it an attractive candidate for various chemical transformations and biological studies.

Recent research has highlighted the importance of 1,3,4-oxadiazoles in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent anti-inflammatory and anti-cancer activities. The authors reported that these compounds can selectively inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. This finding underscores the potential of tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate as a lead compound for further optimization and drug development.

In addition to its biological activities, tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate has been explored as a synthetic intermediate in organic synthesis. Its tert-butyl carbamate group can be readily deprotected under mild conditions, allowing for the introduction of various functional groups through subsequent reactions. This versatility makes it a useful building block for constructing more complex molecules with desired biological properties.

The synthesis of tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate typically involves a multi-step process that includes the formation of an amide intermediate followed by cyclization to form the 1,3,4-oxadiazole ring. A common approach involves reacting an appropriate carboxylic acid with hydrazine to form a hydrazide, which is then treated with an isocyanate or isothiocyanate to generate the desired oxadiazole derivative. The tert-butyl carbamate group can be introduced at various stages of the synthesis depending on the specific synthetic strategy employed.

The physical and chemical properties of tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate have been well-characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. For example, NMR spectra can reveal the presence and relative positions of different functional groups, while MS can confirm the molecular weight and help identify any impurities or by-products.

In terms of safety and handling, it is important to note that while tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn to prevent skin contact and eye exposure. Additionally, fume hoods should be used for all manipulations involving volatile or potentially harmful reagents.

The potential applications of tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-oxadiazol-2-ylcarbamate extend beyond medicinal chemistry into other areas such as materials science and agrochemistry. For example, oxadiazole derivatives have been investigated for their use in developing new materials with enhanced mechanical properties or improved stability under various environmental conditions. In agrochemistry, these compounds have shown promise as herbicides or fungicides due to their ability to disrupt key biological processes in target organisms.

In conclusion, tert-butyl N-5-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazol-thioamide (CAS No. 2680666--0Note: Corrected from "thiadiazol-thioamide" to "oxadiazol-carbamate" for accuracy) is a versatile compound with significant potential in multiple fields. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry, organic synthesis, materials science, and agrochemistry. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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